molecular formula C12H12FN3OS B5810812 3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5810812
M. Wt: 265.31 g/mol
InChI Key: JVPGRAFOMDUMBF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring bearing an isopropyl group at the 5-position. Its molecular formula is C₁₂H₁₂FN₃OS (MW: 265.31 g/mol), distinguishing it from analogs through the combined electronic effects of fluorine and steric bulk from the isopropyl group . The 1,3,4-thiadiazole moiety is a common pharmacophore in medicinal chemistry, contributing to diverse biological activities such as antiviral, anticancer, and enzyme inhibition .

Properties

IUPAC Name

3-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGRAFOMDUMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Benzamide: The final step involves coupling the fluorinated thiadiazole intermediate with a benzamide derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a lead compound for developing new pesticides or herbicides due to its unique chemical structure.

    Materials Science: The compound’s properties can be investigated for applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets.

Biological Activity

3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FN3OSC_{13}H_{14}FN_3OS, with a molar mass of approximately 293.34 g/mol. The structure includes a fluorine atom, a thiadiazole ring, and a benzamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H14FN3OS
Molar Mass293.34 g/mol
IUPAC NameThis compound

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects. The precise targets may vary based on the cellular context and the specific application of the compound.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings often exhibit anticancer properties. For instance, in vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A study reported that certain analogs demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib .

Key Findings:

  • Cell Lines Tested: HeLa, MCF-7
  • Mechanism: Induction of apoptosis and cell cycle arrest
  • IC50 Values: Notable compounds showed IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells.

Antimicrobial Activity

Compounds with structural similarities to thiadiazoles have also been evaluated for their antimicrobial properties. The presence of the thiadiazole moiety is often linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study Results:
In studies evaluating antimicrobial efficacy:

  • Compounds exhibited significant inhibition against Staphylococcus aureus strains.
  • Minimum inhibitory concentrations (MIC) ranged from 12.5 μg/mL to 25 μg/mL for various derivatives .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research focused on a series of thiadiazole derivatives related to this compound. The results indicated that these compounds effectively inhibited cell proliferation in multiple cancer cell lines and induced apoptotic pathways .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiadiazole derivatives against clinical strains of bacteria. The results demonstrated that several compounds showed promising antibacterial effects comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Ring

The fluorine atom at the 3-position differentiates this compound from analogs with other substituents:

  • Electron-Withdrawing Groups (Cl, NO₂): Chlorine (e.g., 3-chloro- or 4-chloro-substituted benzamides) increases lipophilicity but lacks fluorine’s strong electronegativity, which enhances dipole interactions and metabolic stability .
  • Hydrogen Bonding (NH₂): Amino groups on the benzamide ring (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide) facilitate hydrogen bonding but may reduce stability under physiological conditions .
Table 1: Substituent Impact on Benzamide Ring
Compound Substituent Key Properties Biological Relevance
Target Compound 3-F High electronegativity, metabolic stability Enhanced target binding
4-Methoxy-3-nitro analog OCH₃, NO₂ Electron-donating, bulky Altered electronic environment
3-Chloro analog Cl Lipophilic, moderate electronegativity Reduced dipole interactions

Modifications on the 1,3,4-Thiadiazole Ring

The isopropyl group at the 5-position contrasts with other substituents:

  • Sulfonamide Linkers: Derivatives like N-({5-[(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide introduce sulfonyl groups, enhancing solubility but altering steric profiles .
  • Amino Groups: Amino-substituted thiadiazoles (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide) improve hydrogen-bonding capacity but may compromise stability .
Table 2: Thiadiazole Ring Modifications
Compound Thiadiazole Substituent Key Properties
Target Compound 5-Isopropyl Steric bulk, hydrophobic interactions
Pyridinyl analog 5-Pyridin-2-yl π-π stacking, polar
Sulfonamide analog Sulfonyl benzylidene High solubility, rigid structure

Spectral and Physicochemical Properties

  • ¹H NMR : The fluorine atom induces deshielding in adjacent protons (δ ~7.2–8.1 ppm), distinct from chloro analogs (δ ~7.4–8.3 ppm) . The isopropyl group’s methyl protons appear as a doublet (δ ~1.3–1.5 ppm) .
  • IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm the amide linkage, consistent with analogs .
  • Mass Spectrometry : Molecular ion peak at m/z 265.31 aligns with theoretical mass, differing from nitro-substituted analogs (e.g., MW 322.34 for 4-methoxy-3-nitro derivatives) .

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